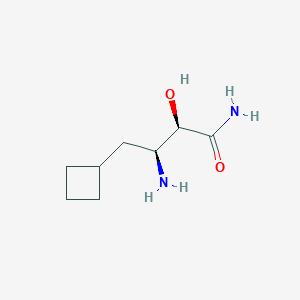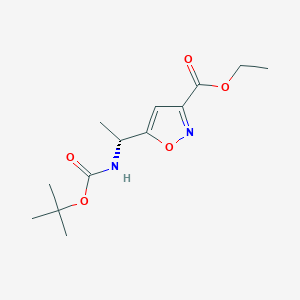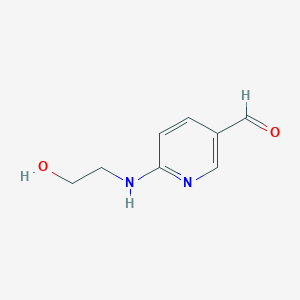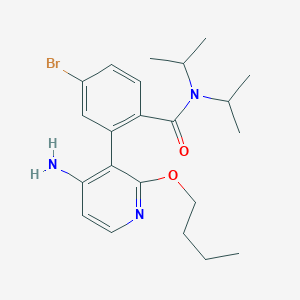![molecular formula C12H14F2N2O2 B1508472 1-[(2,2-Difluoro-1,3-benzodioxol-5-yl)methyl]piperazine CAS No. 1093211-85-8](/img/structure/B1508472.png)
1-[(2,2-Difluoro-1,3-benzodioxol-5-yl)methyl]piperazine
概要
説明
1-[(2,2-Difluoro-1,3-benzodioxol-5-yl)methyl]piperazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as "DFMDP" and is a member of the piperazine family of compounds. DFMDP is a white crystalline powder that is soluble in water and has a molecular weight of 245.23 g/mol.
作用機序
The mechanism of action of DFMDP is not fully understood, but studies have suggested that it may act by inhibiting various enzymes and proteins involved in cancer cell growth and proliferation. DFMDP has also been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that DFMDP exhibits a range of biochemical and physiological effects. DFMDP has been shown to inhibit the growth of cancer cells, induce apoptosis, and reduce inflammation. DFMDP has also been shown to have a positive effect on the immune system by increasing the production of cytokines and other immune system molecules.
実験室実験の利点と制限
DFMDP has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of purity. DFMDP is also stable under a range of conditions, making it suitable for use in various experiments. However, the limitations of DFMDP include its potential toxicity, and it may not be suitable for use in certain types of experiments.
将来の方向性
There are several future directions for research on DFMDP. One area of research is to further investigate its potential as an anti-cancer agent and to identify the specific mechanisms by which it inhibits cancer cell growth. Another area of research is to explore its potential as an anti-inflammatory and anti-viral agent. Additionally, future research could focus on developing new synthesis methods for DFMDP and identifying new applications for this compound in various fields of scientific research.
科学的研究の応用
DFMDP has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of DFMDP is in the field of medicinal chemistry, where it has been studied for its potential as a therapeutic agent. DFMDP has been shown to exhibit potent anti-cancer activity, and studies have also shown that it has potential as an anti-inflammatory and anti-viral agent.
特性
IUPAC Name |
1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2N2O2/c13-12(14)17-10-2-1-9(7-11(10)18-12)8-16-5-3-15-4-6-16/h1-2,7,15H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPZINTHEMFDGTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC3=C(C=C2)OC(O3)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001342023 | |
| Record name | Difluoromethylenedioxybenzylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001342023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Difluoromethylenedioxybenzylpiperazine | |
CAS RN |
1093211-85-8 | |
| Record name | Difluoromethylenedioxybenzylpiperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1093211858 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Difluoromethylenedioxybenzylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001342023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIFLUOROMETHYLENEDIOXYBENZYLPIPERAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ECS4JU9S88 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)thiazole-2-carboxylic acid](/img/structure/B1508391.png)
![2-Thiazolamine, 4-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-N,N-diethyl-](/img/structure/B1508400.png)
![6-chloro-7-methoxy-8-nitro-9H-pyrido[3,4-b]indole](/img/structure/B1508401.png)







![7-Iodobenzo[D]thiazol-6-amine](/img/structure/B1508426.png)


